![molecular formula C6H10BClN2O2 B6166830 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride CAS No. 2057507-24-9](/img/no-structure.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride involves the reaction of 2-amino-1H-imidazole-4-carboxylic acid with boric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-1H-imidazole-4-carboxylic acid", "boric acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-1H-imidazole-4-carboxylic acid and boric acid in a solvent such as ethanol or water.", "Step 2: Heat the mixture to reflux for several hours to allow the reaction to occur.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Dissolve the solid in hydrochloric acid to form the hydrochloride salt of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid." ] } | |
CAS RN |
2057507-24-9 |
Product Name |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride |
Molecular Formula |
C6H10BClN2O2 |
Molecular Weight |
188.4 |
Purity |
95 |
Origin of Product |
United States |
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